1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-31-19-9-5-6-16-14-20(32-22(16)19)23(29)25-12-10-17(11-13-25)26-15-21(28)27(24(26)30)18-7-3-2-4-8-18/h2-9,14,17H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGKYEIDRTYMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.
Coupling Reactions: The benzofuran and piperidine moieties are coupled using a carbonylation reaction.
Imidazolidine-2,4-dione Formation: The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives of the benzofuran ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Halogenated derivatives of the piperidine ring.
Scientific Research Applications
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The benzofuran moiety may interact with certain enzymes or receptors, while the piperidine and imidazolidine-2,4-dione structures contribute to its overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Their Key Features
A comparative analysis of structurally similar piperidine derivatives is presented below, focusing on substituent variations and their pharmacological implications.
Table 1: Structural and Physicochemical Comparison
Functional Group Analysis
Piperidine Substitutions
- Target Compound : The 7-methoxy-benzofuran-2-carbonyl group introduces aromaticity and electron-donating methoxy groups, which may enhance binding to serotonin or dopamine receptors due to benzofuran’s prevalence in CNS-targeting drugs.
- This could shift activity toward kinase inhibition or antiviral targets .
- Fentanyl Analogs: Phenylethyl and fluorophenyl groups (e.g., para-fluoro furanyl fentanyl) prioritize µ-opioid receptor binding, unlike the target compound’s non-opioid substituents .
Core Heterocycles
- Imidazolidinedione vs. Piperidin-4-one : The target’s imidazolidinedione core is rigid and polar, favoring hydrogen bonding with targets like GABAA receptors. In contrast, piperidin-4-one derivatives (e.g., ’s compound) exhibit conformational flexibility, aiding interactions with enzymes like cyclooxygenase .
Pharmacokinetic and Bioactivity Insights
- Bioactivity: Piperidine-amide derivatives () show broad antimicrobial activity, but the target’s imidazolidinedione may redirect specificity toward neurological targets . Fentanyl analogs () highlight how minor substituent changes (e.g., fluorophenyl vs. methoxybenzofuran) drastically alter receptor selectivity .
Research Findings and Implications
- Structural Insights : Crystallographic studies of piperidine derivatives (e.g., ) emphasize the importance of amide bond geometry in biological activity, suggesting the target compound’s benzofuran carbonyl may adopt a planar conformation for optimal target binding .
- Therapeutic Potential: The target’s unique combination of benzofuran and imidazolidinedione positions it as a candidate for neurodegenerative or seizure disorders, warranting further in vitro screening against relevant targets (e.g., sodium channels).
- Safety Profile : Unlike fentanyl analogs, the absence of phenylethyl groups in the target compound likely eliminates opioid-related toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
